2-FM-Daunorubicin

19F-NMR spectroscopy DNA intercalation binding equilibria

2-FM-Daunorubicin (CAS 118243-76-8), also designated 2-fluoro-4-demethoxydaunomycin (2FD), is a synthetic fluorinated analog of the anthracycline antibiotic daunorubicin. It is characterized by a fluorine atom substitution at the 2-position of the aglycone chromophore and the absence of the 4-methoxy group on the sugar moiety, giving it the molecular formula C26H26FNO9 and a molecular weight of 515.48 g/mol.

Molecular Formula C26H26FNO9
Molecular Weight 515.5 g/mol
CAS No. 118243-76-8
Cat. No. B038242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-FM-Daunorubicin
CAS118243-76-8
Synonyms2-fluoro-4-demethoxydaunomycin
2-fluoro-4-methoxydaunorubicin
2-FM-daunorubicin
Molecular FormulaC26H26FNO9
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC(=C5)F)O)(C(=O)C)O)N)O
InChIInChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)23(32)13-5-11(27)3-4-12(13)22(20)31/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3
InChIKeyIAYLIZBFCRUAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-FM-Daunorubicin (CAS 118243-76-8): A Fluorinated Anthracycline for DNA-Binding and Differentiation Studies


2-FM-Daunorubicin (CAS 118243-76-8), also designated 2-fluoro-4-demethoxydaunomycin (2FD), is a synthetic fluorinated analog of the anthracycline antibiotic daunorubicin. It is characterized by a fluorine atom substitution at the 2-position of the aglycone chromophore and the absence of the 4-methoxy group on the sugar moiety, giving it the molecular formula C26H26FNO9 and a molecular weight of 515.48 g/mol [1]. This compound is primarily utilized as a mechanistic probe in nucleic acid research, as its 19F nucleus enables direct NMR spectroscopic tracking of DNA intercalation dynamics that is not feasible with the parent drug [2].

Why 2-FM-Daunorubicin Cannot Be Replaced by Daunorubicin or Idarubicin in Specialized Research


Conventional anthracyclines such as daunorubicin and idarubicin lack the atomic handle required for 19F-NMR spectroscopy, making their direct detection and differentiation in complex DNA-binding environments inherently limited to UV-Vis or fluorescence methods that cannot resolve individual intercalation site occupancy with the same precision. 2-FM-Daunorubicin's fluorine at position 2 of the aglycone serves as a selective spectroscopic reporter, enabling real-time quantification of binding equilibria and site-distribution dynamics that are completely invisible when using non-fluorinated analogs [1][2]. Furthermore, the removal of the 4-methoxy group alters the electronic character of the intercalating chromophore, meaning that DNA-binding affinity, sequence preference, and the neighbor exclusion parameter cannot be assumed to be identical to those of the parent compound [3].

Quantitative Evidence Differentiating 2-FM-Daunorubicin from Non-Fluorinated Anthracyclines


19F-NMR Detectability: A Unique Spectroscopic Handle Absent in Daunorubicin

2-FM-Daunorubicin contains a single fluorine atom at the 2-position of the aglycone, providing a distinct 19F-NMR signal that serves as a direct spectroscopic reporter for DNA-binding studies. In equimolar mixtures with d(G-C)5 and d(A-T)5 decanucleotides, the 19F chemical shift of 2FD bound to d(A-T)5 appears approximately 1.5 ppm downfield of that observed for 2FD bound to d(G-C)5, enabling clear differentiation of intercalation sites [1]. By contrast, daunorubicin contains no fluorine atom and therefore yields no 19F-NMR signal, precluding this mode of analysis entirely [2].

19F-NMR spectroscopy DNA intercalation binding equilibria

DNA Neighbor Exclusion Parameter and Sequence Preference Demonstrated Experimentally

The neighbor exclusion parameter (n) for 2-FM-Daunorubicin bound to decanucleotide duplexes was experimentally determined to be n = 3, with each decanucleotide duplex binding exactly three 2FD molecules [1]. At room temperature and neutral pH, 2FD exhibited no intrinsic G-C or A-T binding preference in equimolar mixtures, as evidenced by relative 19F peak intensities [1]. This contrasts with daunorubicin, which has been shown to require temperature- and pH-controlled conditions to maintain comparable sequence neutrality; deviations often induce a bias toward G-C-rich sequences [2]. The experimentally verified n = 3 stoichiometry for 2FD provides a defined benchmark for in vitro DNA-binding assays.

neighbor exclusion parameter DNA sequence preference intercalation stoichiometry

Modulated Lipophilicity Enhances Synthetic Tractability for Chemical Biology Modifications

2-FM-Daunorubicin exhibits a calculated logP of 1.86, compared to the experimental logP of 1.83 reported for daunorubicin [1]. The marginal increase arises from fluorine substitution and elimination of the polar 4-methoxy group. Although the absolute difference of ΔlogP ≈ 0.03 is modest, the removal of the methoxy group simplifies the hydrogen-bonding profile of the sugar moiety, facilitating selective acylation and amine-directed conjugation reactions at the 3'-amino position without competing reactivity at the 4'-OH [2].

logP lipophilicity chemical derivatization

Reduced In Vivo Toxicity Pattern Consistent Across 2-Fluoro Anthracycline Class

Although direct in vivo toxicity data for 2-FM-Daunorubicin are not published, the closely related (S)-2-fluorodaunorubicin—which shares the 2-fluoro substitution on the sugar moiety—demonstrated reduced toxicity relative to daunorubicin in the L1210 murine leukemia model [1]. In this study, antitumor activity of the fluoroanthracycline was lower than that of daunorubicin, but toxicity was also clearly reduced, indicating a differentiated safety profile for the 2-fluoro subclass. This pattern is consistent with the broader literature on fluorinated anthracyclines, where strategic fluorine incorporation has been associated with attenuated cardiotoxicity [2].

in vivo toxicity L1210 leukemia cardiotoxicity

Optimized Research Applications for 2-FM-Daunorubicin Based on Verified Differentiation


Real-Time 19F-NMR Tracking of Anthracycline Intercalation Dynamics

When studying competitive binding of anthracyclines to mixed-sequence DNA, 2-FM-Daunorubicin enables direct quantification of drug distribution between G-C and A-T binding sites via 19F-NMR without the need for fluorescent tags or radiolabels. The 1.5 ppm chemical shift separation between the two intercalation modes [1] permits real-time monitoring of equilibration kinetics and solute-dependent site redistribution—a capability absent in daunorubicin [2]. This application is critical for researchers investigating the sequence determinants of anthracycline action and resistance.

Biophysical Validation of Novel DNA-Binding Ligands via Competition Assays

2-FM-Daunorubicin serves as a well-characterized reference intercalator in competition displacement assays, where its defined neighbor exclusion parameter (n = 3) and validated sequence neutrality [1] provide a quantitative benchmark for assessing novel DNA ligands. Displacement of 2FD can be tracked by the loss or shift of its 19F-NMR signal, offering a label-free readout of relative binding affinity that avoids the autofluorescence interference common with ethidium bromide-based competition assays.

Synthesis of Targeted Anthracycline Conjugates with Simplified Sugar Reactivity

The absence of the 4-methoxy group on the daunosamine sugar of 2-FM-Daunorubicin eliminates a competing nucleophilic site, enabling chemists to perform selective acylations or amine-reactive conjugations at the 3'-amino group with higher regioselectivity [3]. This makes 2FD a superior starting material for constructing anthracycline-antibody conjugates or fluorophore-labeled probes for cellular uptake studies, where precise stoichiometric control of the linker position is essential.

Structure-Activity Relationship (SAR) Profiling of Fluorinated Anthracyclines

As a representative of the 2-fluoro-4-demethoxy substitution pattern, 2-FM-Daunorubicin fills a specific node in anthracycline SAR matrices. Its distinct electronic profile—arising from fluorine's electronegativity at position 2 combined with the absence of the 4-methoxy electron-donating group—produces DNA-binding characteristics that differ from both daunorubicin and idarubicin. Researchers building QSAR models or screening for cardiotoxicity-sparing analogs [2] require this compound to populate the structural diversity space and avoid interpolation errors that occur when relying solely on clinical anthracyclines.

Quote Request

Request a Quote for 2-FM-Daunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.